

# Application Note: Determination of CNX-1351 IC50 using a Kinase Assay

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Compound of Interest		
Compound Name:	CNX-1351	
Cat. No.:	B612259	Get Quote

Audience: Researchers, scientists, and drug development professionals.

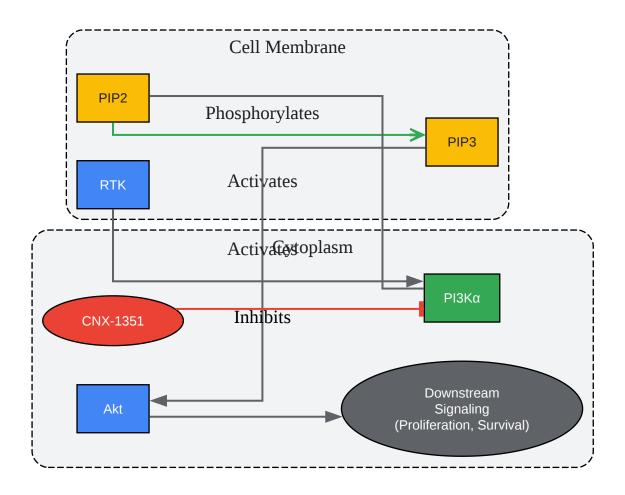
#### Introduction

**CNX-1351** is a potent, isoform-selective, and targeted covalent inhibitor of Phosphoinositide 3-kinase alpha (PI3Kα).[1][2][3] PI3Kα is a lipid kinase that plays a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival.[4] Dysregulation of the PI3K/AKT/mTOR pathway is a hallmark of many cancers, making PI3Kα a key target for cancer therapy.[4] **CNX-1351** covalently modifies a unique cysteine residue (C862) in PI3Kα, leading to its specific and prolonged inhibition.[4][5][6] This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of **CNX-1351** against PI3Kα and other related kinases using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

## **PI3Kα Signaling Pathway**

The PI3K/Akt signaling pathway is a critical regulator of normal cellular processes. Upon activation by receptor tyrosine kinases (RTKs), PI3K $\alpha$  phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream kinases such as Akt, which in turn modulates a variety of cellular functions. **CNX-1351** exerts its effect by inhibiting PI3K $\alpha$ , thereby blocking the production of PIP3 and downstream signaling.





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Figure 1: Simplified PI3K/Akt signaling pathway inhibited by CNX-1351.

# **Assay Principle**

The IC50 value of **CNX-1351** is determined using a Homogeneous Time-Resolved Fluorescence (HTRF) kinase assay.[1] This assay technology is based on Fluorescence Resonance Energy Transfer (FRET) between a donor (Europium cryptate) and an acceptor fluorophore.[7][8]

The assay involves two key steps:

 Kinase Reaction: The PI3Kα enzyme phosphorylates a biotinylated substrate (e.g., phosphatidylinositol 4,5-bisphosphate).[1][9] This reaction is performed in the presence of varying concentrations of the inhibitor, CNX-1351.



• Detection: The reaction is stopped, and detection reagents are added. These include a Europium (Eu3+) cryptate-labeled anti-phospho-substrate antibody (donor) and a streptavidin-conjugated acceptor fluorophore (e.g., XL665 or d2) which binds to the biotinylated substrate.[8][9][10] When the substrate is phosphorylated, the donor and acceptor are brought into close proximity, resulting in a FRET signal that is proportional to the kinase activity. The presence of an inhibitor like CNX-1351 reduces phosphorylation, leading to a decrease in the HTRF signal.

## **Experimental Protocol: HTRF Kinase Assay**

This protocol is designed for a 384-well plate format. Adjust volumes as necessary for other formats.

- I. Materials and Reagents
- Enzymes: Recombinant human PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ
- Inhibitor: CNX-1351 (stock solution in 100% DMSO)
- Substrate: Biotinylated Phosphatidylinositol 4,5-bisphosphate (PIP2)
- ATP: Adenosine 5'-triphosphate
- Assay Buffer: Buffer suitable for PI3K activity (e.g., Tris-HCl, MgCl2, DTT, BSA)
- Detection Reagents: HTRF KinEASE kit containing:
  - Eu3+-cryptate labeled anti-phospho-substrate antibody
  - Streptavidin-XL665 (SA-XL665)
  - Detection Buffer (containing EDTA to stop the reaction)
- Plates: Low-volume, 384-well white assay plates
- Instrumentation: HTRF-compatible microplate reader
- II. Reagent Preparation



#### CNX-1351 Dilution Series:

- Prepare a 10-concentration IC50 curve with 3-fold serial dilutions.[1]
- Start with a high concentration (e.g., 1 μM).[1]
- Dilute the CNX-1351 stock solution in 100% DMSO for the serial dilutions, then dilute into assay buffer to the desired working concentration. Ensure the final DMSO concentration in the assay is consistent across all wells (typically ≤1%).

#### Enzyme Preparation:

 Dilute the PI3Kα enzyme to the desired working concentration in assay buffer. The optimal concentration should be determined empirically by performing an enzyme titration.

#### Substrate/ATP Mix:

- Prepare a mix containing the biotinylated substrate and ATP in assay buffer.
- $\circ$  A typical final ATP concentration for this assay is 10  $\mu$ M.[1] The substrate concentration should be at or near its Km for the enzyme.

#### Detection Reagent Mix:

 Prepare the detection mix according to the manufacturer's instructions by diluting the Eu3+-cryptate antibody and SA-XL665 in the provided detection buffer.

#### III. Assay Procedure

The assay is performed in two main steps: the enzymatic reaction followed by detection.[9]

Step 1: Kinase Reaction (e.g., 10 µL total volume)

- Add 2.5 μL of diluted CNX-1351 or vehicle (DMSO in assay buffer) to the appropriate wells of the 384-well plate.
- Add 2.5 μL of the diluted PI3Kα enzyme solution to all wells.



- Pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
- Initiate the kinase reaction by adding 5 μL of the Substrate/ATP mix to all wells.
- Incubate the plate for the desired reaction time (e.g., 60 minutes) at room temperature or 37°C. The optimal time should be determined to ensure the reaction is in the linear range.

Step 2: Detection (e.g., add 10 µL)

- Stop the enzymatic reaction by adding 10 μL of the prepared Detection Reagent Mix to each well. The EDTA in the detection buffer will chelate Mg2+, thereby stopping the kinase activity.
- Incubate the plate for 60 minutes at room temperature, protected from light, to allow the detection reagents to bind.
- Read the plate on an HTRF-compatible reader. Measure the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

### **Data Presentation**

The selectivity of **CNX-1351** is demonstrated by comparing its IC50 values against different PI3K isoforms.

Kinase Target	IC50 (nM)	Assay Format
ΡΙ3Κα	6.8	HTRF
РІЗКβ	166	HTRF
ΡΙ3Κδ	240.3	HTRF
РІЗКу	3020	HTRF

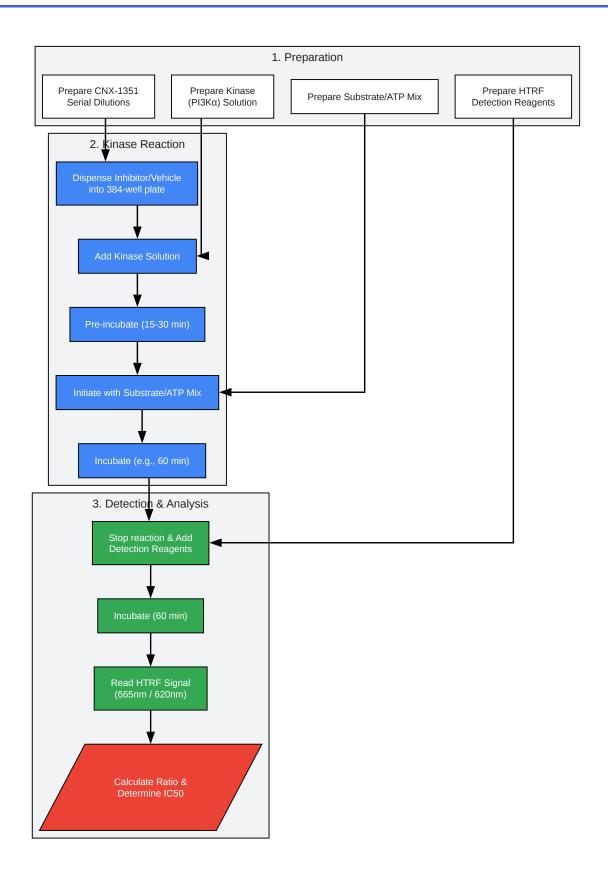
Table 1: IC50 values of **CNX-1351** against Class I PI3K isoforms. Data sourced from MedChemExpress.[1][2]



# **Experimental Workflow**

The following diagram illustrates the key steps in the HTRF kinase assay for determining the IC50 of **CNX-1351**.





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Figure 2: Workflow for the CNX-1351 HTRF kinase IC50 assay.



## **Data Analysis**

- Calculate HTRF Ratio: The raw data from the plate reader is used to calculate the HTRF ratio for each well:
  - Ratio = (Emission at 665 nm / Emission at 620 nm) \* 10,000
- Normalize Data: The data is typically normalized to the control wells:
  - o 0% Inhibition (High Signal): Wells containing enzyme but no inhibitor (vehicle control).
  - 100% Inhibition (Low Signal): Wells with no enzyme or with a high concentration of a known potent inhibitor.
  - % Inhibition = 100 \* (1 [(Sample Ratio Low Control) / (High Control Low Control)])
- Generate IC50 Curve:
  - Plot the percent inhibition as a function of the logarithm of the CNX-1351 concentration.
  - Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using a suitable software package (e.g., GraphPad Prism).
  - The IC50 is the concentration of the inhibitor that produces 50% inhibition of kinase activity.

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